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Compound of Interest

Compound Name: 4-tert-Amylphenol

Cat. No.: B045051

Introduction

4-tert-Amylphenol, also known as p-tert-pentylphenol, is an organic compound with the
chemical formula C11H160O. It finds application as an intermediate in the synthesis of various
industrial products, including resins, germicides, and other specialty chemicals. A thorough
understanding of its spectroscopic characteristics is paramount for researchers, scientists, and
drug development professionals for quality control, structural elucidation, and reaction
monitoring. This technical guide provides a comprehensive overview of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-tert-Amylphenol,
complete with detailed experimental protocols and a visual representation of the analytical
workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of 4-tert-Amylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.22 d 2H Ar-H (ortho to -OH)
6.78 d 2H Ar-H (meta to -OH)
4.75 S 1H Ar-OH
1.62 q 2H -CH2-CHs
1.25 s 6H -C(CH3)2-
0.68 t 3H -CH2-CHs

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)

13C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (8) ppm Carbon Type Assighment

153.2 C Ar-C-OH

141.1 C Ar-C-C(CHs)2-

127.2 CH Ar-CH (meta to -OH)
114.8 CH Ar-CH (ortho to -OH)
37.0 C -C(CH3)2-

35.8 CH2 -CH2-CHs

27.2 CHs -C(CHs)2-

9.1 CHs -CHz2-CHs

Solvent: CDCIs, Reference: CDCIs (0 77.16 ppm)

Infrared (IR) Spectroscopy|[2]
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Wavenumber (cm~?) Intensity Assignment

3350 Strong, Broad O-H stretch (phenolic)

3030 Medium Aromatic C-H stretch
Aliphatic C-H stretch

2960 Strong ]
(asymmetric)
Aliphatic C-H stretch

2870 Strong )
(symmetric)

1610, 1510 Medium Aromatic C=C stretch

1460 Medium C-H bend (aliphatic)

1240 Strong C-O stretch (phenolic)
p-substituted benzene C-H

830 Strong

out-of-plane bend

Mass Spectrometry (MS)[3]

miz Relative Intensity (%) Assighment

164 30 [M]* (Molecular lon)
135 100 [M - CzHs]* (Base Peak)
107 20 [M - CaHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to serve as a guide and may be adapted based on the specific
instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Weigh approximately 10-20 mg of 4-tert-Amylphenol.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a
clean, dry vial.

o Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (0 ppm).

o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

o

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock the spectrometer on the deuterium signal of the CDCls.

[e]

Shim the magnetic field to achieve optimal homogeneity and resolution.

[e]

Tune and match the probe for the appropriate nucleus (*H or 13C).
e 1H NMR Acquisition:
o Set the spectral width to approximately 15 ppm.
o Use a 30-45 degree pulse angle.
o Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the signals and reference the spectrum to the TMS peak at O ppm.
e 13C NMR Acquisition:

o Set the spectral width to approximately 220 ppm.
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o Employ proton broadband decoupling to simplify the spectrum to singlets for each carbon.
o Use a 45-degree pulse angle.

o Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds to ensure
guantitative observation of all carbons, including quaternary carbons.

o Acquire a larger number of scans (typically 128 or more) due to the lower natural
abundance and sensitivity of the 3C nucleus.

o Process the data similarly to the *H spectrum and reference the spectrum to the solvent
peak of CDCls at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

o Place a small amount of solid 4-tert-Amylphenol onto the center of the ATR crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

o Data Acquisition:

[e]

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

[e]

Collect the sample spectrum.

o

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The data is collected over a range of 4000-400 cm~1 with a resolution of 4 cm~1.

» Data Processing:
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o The resulting spectrum is displayed in terms of transmittance or absorbance versus
wavenumber (cm™1).

o Perform a baseline correction if necessary.

o Label the significant peaks corresponding to the functional groups present in the molecule.

Electron lonization Mass Spectrometry (EI-MS)

e Sample Introduction:

o For a solid sample like 4-tert-Amylphenol, a direct insertion probe or a gas
chromatograph (GC) inlet can be used.

o If using a GC inlet, dissolve a small amount of the sample in a volatile solvent (e.qg.,
dichloromethane or methanol) and inject it into the GC. The compound will be vaporized
and separated from the solvent before entering the mass spectrometer.

e lonization:

o In the ion source, the vaporized sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV).

o This causes the molecules to ionize, forming a molecular ion ([M]*), and to fragment into
smaller, characteristic ions.

e Mass Analysis:

o The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
o Detection and Spectrum Generation:

o An electron multiplier detector records the abundance of each ion.
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o The data is presented as a mass spectrum, which is a plot of relative ion intensity versus
m/z.

o The most intense peak in the spectrum is called the base peak and is assigned a relative
intensity of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as 4-tert-Amylphenol.

Spectroscopic Analysis Data Processing & Interpretation
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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